molecular formula C7H10N2O B1289336 2-Amino-3-hydroxy-4,6-dimethylpyridine CAS No. 213685-57-5

2-Amino-3-hydroxy-4,6-dimethylpyridine

Cat. No.: B1289336
CAS No.: 213685-57-5
M. Wt: 138.17 g/mol
InChI Key: CVXOIDCKNBBLHC-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital scaffold in organic chemistry. nih.govgoogle.com Its unique electronic properties, arising from the electronegative nitrogen atom, confer a level of polarity and reactivity that distinguishes it from its carbocyclic analog, benzene. This structural motif is not only a common solvent and reagent but also a fundamental building block in the synthesis of a vast array of functional molecules. cir-safety.org

Pyridine and its derivatives are integral to numerous natural products, including essential vitamins like niacin and pyridoxine, as well as alkaloids. nih.gov In the realm of synthetic chemistry, the pyridine scaffold is exceptionally versatile. It can be readily functionalized, allowing chemists to tailor the steric and electronic properties of the resulting molecules for specific applications. nih.gov This adaptability has made pyridine derivatives indispensable in various fields:

Medicinal Chemistry: The pyridine nucleus is a "privileged scaffold," found in thousands of existing drug molecules. cir-safety.orgresearchgate.net Its presence can enhance the water solubility and bioavailability of pharmaceutical agents.

Materials Science: Pyridine-containing compounds are used in the development of functional nanomaterials. nih.gov

Catalysis: They serve as important ligands for organometallic compounds and are employed in asymmetric catalysis. nih.gov

Agrochemicals: Many important pesticides, including insecticides and fungicides, are based on pyridine structures.

Dyes: The textile industry utilizes pyridine derivatives in the creation of various dyes.

The consistent incorporation of this scaffold into a diverse range of FDA-approved drugs underscores its profound impact on human health and the pharmaceutical industry. researchgate.net

Academic Importance of Substituted Aminohydroxypyridines

Within the broad family of pyridine derivatives, substituted aminohydroxypyridines represent a class of compounds with significant academic and practical interest. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the pyridine ring creates a molecule with multiple reactive sites, making it a versatile precursor and a valuable ligand in coordination chemistry.

The academic importance of these compounds is demonstrated by their application in several key areas:

Pharmaceutical Research: N-substituted aminohydroxypyridines have been synthesized and evaluated as potential non-opioid analgesic agents, demonstrating potent antinociceptive activity with anti-inflammatory properties. nih.gov The parent compound, 2-amino-3-hydroxypyridine (B21099), is a known intermediate in the synthesis of clinical anti-inflammatory analgesics and other pharmaceuticals.

Coordination Chemistry: The amino and hydroxyl groups can act as a bidentate ligand, chelating to metal ions. 2-Amino-3-hydroxypyridine, for instance, forms stable complexes with a variety of transition metals. These complexes are studied for their unique structural and electronic properties.

Corrosion Inhibition: The ability of these molecules to adsorb onto metal surfaces makes them effective corrosion inhibitors. Studies have shown that 2-amino-3-hydroxypyridine can protect metals like aluminum and copper from corrosion in acidic environments.

Synthesis of Azo Dyes: The amino group on the pyridine ring can be diazotized and coupled with other aromatic compounds to produce azo dyes, which are a major class of synthetic colorants used in various industries.

Hair Dye Formulations: 2-Amino-3-hydroxypyridine is used as a coupling agent in oxidative hair dye formulations, where it reacts to form stable color molecules within the hair shaft.

The combination of functional groups allows for the synthesis of more complex molecules, such as Schiff bases, through condensation reactions, further expanding their synthetic utility.

Overview of Research Areas for 2-Amino-3-hydroxy-4,6-dimethylpyridine

While the broader class of aminohydroxypyridines has been the subject of considerable research, the specific compound This compound is not extensively documented in publicly available scientific literature. Its CAS number is 213685-57-5. Much of the existing research focuses on closely related analogues, such as 2-Amino-4,6-dimethylpyridine (B145770) or the parent 2-Amino-3-hydroxypyridine.

Based on the known chemistry of its constituent functional groups and the applications of its analogues, several potential research areas for this compound can be proposed. These represent prospective avenues for investigation rather than a summary of completed work.

Potential Research Focus Areas:

Novel Ligand Development in Coordination Chemistry: The presence of the amino, hydroxyl, and pyridine nitrogen atoms provides multiple potential coordination sites. Research could explore its behavior as a mono-, bi-, or even tridentate ligand in the formation of coordination complexes with various metal ions. The methyl groups would introduce specific steric and electronic effects, potentially leading to complexes with novel catalytic, magnetic, or optical properties.

Precursor for Bioactive Molecules: Analogous to other substituted aminopyridines, this compound could serve as a starting material for the synthesis of new pharmaceutical candidates. The specific substitution pattern might influence biological activity, and derivatives could be screened for various therapeutic effects, such as kinase inhibition or antimicrobial properties.

Synthesis of Specialized Azo Dyes: The amino group can be diazotized to form a diazonium salt, which can then be coupled with various aromatic partners. The resulting azo dyes would have a unique structure due to the specific substitution on the pyridine ring, potentially leading to colorants with distinct spectral properties, improved stability, or enhanced affinity for certain materials.

Materials Science Applications: The molecule could be investigated as a building block for functional organic materials. For example, it could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with specific properties, such as fluorescence or gas sorption capabilities.

The following table outlines the properties of the closely related and well-studied compound, 2-Amino-4,6-dimethylpyridine, which can serve as a reference point for potential physicochemical characteristics of the subject compound.

PropertyValue for 2-Amino-4,6-dimethylpyridine
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
Melting Point 63-64 °C
Boiling Point 235 °C
Appearance Powder

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,6-dimethylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-3-5(2)9-7(8)6(4)10/h3,10H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXOIDCKNBBLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627438
Record name 2-Amino-4,6-dimethylpyridin-3-ol
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213685-57-5
Record name 2-Amino-4,6-dimethyl-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213685-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,6-dimethylpyridin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms and Chemical Transformations Involving 2 Amino 3 Hydroxy 4,6 Dimethylpyridine

Mechanistic Pathways of Substituted Pyridine (B92270) Ring Formation

The synthesis of the substituted pyridine core of 2-amino-3-hydroxy-4,6-dimethylpyridine can be understood through several fundamental reaction mechanisms that are broadly applicable to pyridine synthesis.

The formation of the pyridine ring often proceeds through a sequence of nucleophilic additions followed by cyclization and subsequent aromatization. The inherent electronic properties of the pyridine ring, characterized by the electronegative nitrogen atom, render the carbon atoms at positions 2, 4, and 6 electrophilic and thus susceptible to attack by nucleophiles. matanginicollege.ac.inquimicaorganica.org In pyridine synthesis, this principle is applied to acyclic precursors.

Rearrangement and elimination reactions are critical steps in many pyridine syntheses, primarily serving to establish the thermodynamically stable aromatic ring. Following the initial cyclization that forms a di- or tetrahydro-pyridine intermediate, elimination reactions, such as the loss of a water molecule (dehydration) or other small molecules, are necessary for aromatization.

For instance, in the final stage of the Hantzsch synthesis, the 1,4-dihydropyridine (B1200194) intermediate must undergo oxidation to form the pyridine ring. researchgate.net This step can be considered a formal elimination of two hydrogen atoms. This oxidative aromatization is the driving force for the reaction, leading to the formation of the stable, conjugated aromatic system. Similarly, other syntheses may involve intramolecular rearrangements to position functional groups correctly for the final cyclization and elimination steps, ensuring the efficient construction of the desired substituted pyridine.

A more recent mechanistic concept invoked in the synthesis and aromatization of pyridine derivatives is "cooperative vinylogous anomeric-based oxidation" (CVABO). nih.govrsc.org This mechanism represents a significant driving force for the oxidative aromatization of certain heterocyclic molecules. nih.gov The anomeric effect describes a stereoelectronic preference where a heteroatom's lone pair adjacent to another heteroatom in a ring delocalizes into an anti-bonding orbital. rsc.org In the context of pyridine synthesis, this effect can be transmitted through conjugated π-systems (vinylogous anomeric effect) to facilitate oxidation. rsc.org

This pathway is proposed for multicomponent reactions that form highly substituted pyridines, where the final aromatization of a dihydropyridine (B1217469) intermediate is the key step. The stereoelectronic interactions involving the nitrogen lone pairs and adjacent sigma anti-bonding orbitals (nN → σ*C–N) can lower the energy barrier for oxidation, promoting the formation of the aromatic pyridine ring under milder conditions. rsc.org This mechanism provides a modern framework for understanding the aromatization step in various pyridine syntheses, particularly those catalyzed by specific agents that can promote these electronic interactions. researchgate.netnih.gov

Derivatization Strategies and Functional Group Interconversions of this compound

The presence of nucleophilic amino (-NH2) and hydroxyl (-OH) groups at the 2- and 3-positions, respectively, makes this compound a versatile scaffold for further chemical modification. These functional groups serve as handles for derivatization and as key components in the construction of more complex fused heterocyclic systems.

Both the amino and hydroxyl groups are amenable to a wide range of chemical transformations common for primary amines and phenols. Derivatization of these groups can be used to alter the molecule's physical and chemical properties or to prepare it for subsequent reactions. The amino group can undergo N-acylation, N-alkylation, and condensation with carbonyl compounds to form imines. The hydroxyl group can participate in O-alkylation and O-acylation reactions.

Chemical derivatization is a common strategy to enhance the analytical detection of molecules containing amino and hydroxyl functionalities. nih.govmdpi.com For example, acylation with reagents like acetic anhydride (B1165640) or pentafluoropropionic anhydride converts these polar groups into less polar, more volatile esters and amides, which are suitable for techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.com

Functional GroupReaction TypeTypical ReagentProduct
Amino (-NH₂)N-AcylationAcid Chloride (R-COCl) or Anhydride ((RCO)₂O)Amide (R-CONH-)
Amino (-NH₂)N-AlkylationAlkyl Halide (R-X)Secondary/Tertiary Amine
Amino (-NH₂)Imine FormationAldehyde (R-CHO) or Ketone (R₂C=O)Imine (Schiff Base)
Hydroxyl (-OH)O-AcylationAcid Chloride (R-COCl) or Anhydride ((RCO)₂O)Ester (R-COO-)
Hydroxyl (-OH)O-AlkylationAlkyl Halide (R-X) in baseEther (R-O-)
Hydroxyl (-OH)O-SilylationSilyl Halide (e.g., TMSCl)Silyl Ether (R-OSi(CH₃)₃)

The juxtaposition of the amino and hydroxyl groups on the pyridine ring at positions 2 and 3 provides an ideal arrangement for annulation reactions, leading to the formation of fused heterocyclic systems. A particularly important class of compounds derived from this scaffold is the pyrido[2,3-d]pyrimidines, which are bicyclic systems of significant interest in medicinal chemistry.

The synthesis of the fused pyrimidine (B1678525) ring typically involves a condensation-cyclization sequence where the 2-amino group acts as a binucleophile with a suitable C1 or C3 electrophilic partner. While many syntheses of pyrido[2,3-d]pyrimidines start from 2-amino-3-cyanopyridines researchgate.net, the 2-amino-3-hydroxy precursor can be used with different reagents. For example, reaction with reagents like formamide, urea, or guanidine (B92328) can provide the necessary atoms to complete the pyrimidine ring. The process generally involves an initial reaction at the more nucleophilic amino group, followed by an intramolecular cyclization and dehydration, often under thermal or acid-catalyzed conditions, to yield the aromatic fused ring system.

ReagentConditionsFused Ring SystemNotes
Formamide (HCONH₂)High TemperaturePyrido[2,3-d]pyrimidin-4-oneProvides one carbon and one nitrogen atom.
Urea (NH₂CONH₂)Thermal FusionPyrido[2,3-d]pyrimidine-2,4-dioneActs as a source of a carbonyl group and two nitrogen atoms.
GuanidineBase2-Aminopyrido[2,3-d]pyrimidin-4-oneIncorporates an aminopyrimidine moiety.
Orthoesters (e.g., HC(OEt)₃)Acid catalyst, heatPyrido[2,3-d]pyrimidineInitial reaction with the amino group, followed by cyclization.
β-KetoestersThermal, acid/base catalysisSubstituted Pyrido[2,3-d]pyrimidin-4-oneForms a pyrimidinone ring with substituents derived from the ketoester.

Alkylation and Acylation Reactions on Pyridine Nitrogen and Substituents

The chemical reactivity of this compound is characterized by the presence of multiple nucleophilic centers: the pyridine ring nitrogen, the exocyclic amino group, and the hydroxyl group. Each of these sites can potentially undergo alkylation and acylation, with the regioselectivity of the reaction being dependent on the nature of the electrophile and the reaction conditions.

The pyridine nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, making it a potential site for alkylation to form a pyridinium (B92312) salt. The electron-donating effects of the amino, hydroxyl, and dimethyl groups increase the electron density of the pyridine ring, enhancing the nucleophilicity of the ring nitrogen compared to unsubstituted pyridine.

The exocyclic amino group is also a primary site for both alkylation and acylation. Direct alkylation of the amino group can occur, though it can be challenging to control the degree of alkylation, often leading to mixtures of mono-, di-, and even tri-alkylated products. Acylation of the amino group, typically with acyl chlorides or anhydrides, is a more common and controllable reaction, leading to the formation of the corresponding amide derivatives. This reaction is a standard method for the protection of amino groups in synthetic chemistry.

The hydroxyl group can also be a target for electrophilic attack. Alkylation of the hydroxyl group would lead to the formation of an ether, while acylation would result in an ester. The relative reactivity of the amino and hydroxyl groups in acylation reactions can often be controlled by the choice of reaction conditions, such as the solvent and the presence of a base.

In instances of competing reactivity, the outcome of alkylation and acylation reactions on substituted pyridines is dictated by a combination of electronic and steric factors. For example, while the pyridine nitrogen is a likely site for alkylation, the steric hindrance from the adjacent methyl and hydroxyl groups might influence the approach of bulky alkylating agents. Similarly, the relative nucleophilicity of the amino and hydroxyl groups will determine the primary site of acylation.

A summary of potential alkylation and acylation products of this compound is presented in the table below.

Reaction TypeReagent ExamplePotential Product(s)
N-AlkylationMethyl Iodide2-Amino-3-hydroxy-1,4,6-trimethylpyridinium iodide
N-AcylationAcetyl Chloride1-Acetyl-2-amino-3-hydroxy-4,6-dimethylpyridinium chloride
Amino-AlkylationEthyl Bromide2-(Ethylamino)-3-hydroxy-4,6-dimethylpyridine
Amino-AcylationAcetic AnhydrideN-(3-Hydroxy-4,6-dimethylpyridin-2-yl)acetamide
Hydroxy-AlkylationBenzyl Bromide2-Amino-3-(benzyloxy)-4,6-dimethylpyridine
Hydroxy-AcylationBenzoyl Chloride(2-Amino-4,6-dimethylpyridin-3-yl) benzoate

Advanced Spectroscopic and Computational Characterization of 2 Amino 3 Hydroxy 4,6 Dimethylpyridine

Electronic Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

The electronic absorption characteristics of pyridine (B92270) derivatives are intrinsically linked to their molecular structure, including the nature and position of substituents. For compounds like 2-amino-3-hydroxy-4,6-dimethylpyridine, the UV-Vis spectrum is expected to be influenced by the interplay of the amino (-NH2), hydroxyl (-OH), and methyl (-CH3) groups attached to the pyridine ring. These substituents can act as auxochromes, modifying the energy of the π → π* and n → π* electronic transitions of the aromatic system.

Analysis of Oscillator Strengths and Absorption Maxima

The intensity of an electronic transition is quantified by its oscillator strength (f), a dimensionless quantity that is proportional to the area under the absorption band. Theoretical calculations, particularly using TD-DFT, are instrumental in predicting both the wavelength of maximum absorption (λmax) and the corresponding oscillator strength for each electronic transition.

For example, computational studies on substituted nicotinonitriles have calculated oscillator strengths to identify the most probable electronic transitions. A study on 2-amino-4,6-diphenylnicotinonitriles reported calculated transitions with significant oscillator strengths (e.g., f = 0.640) for the primary HOMO to LUMO transition mdpi.com. These theoretical values are critical for interpreting experimental spectra. The table below illustrates the type of data generated from such computational analyses for a related pyridine derivative.

Table 1: Theoretical UV-Vis Spectral Data for a Substituted Pyridine Derivative (Example)

Transition Excitation Energy (eV) Wavelength (λmax, nm) Oscillator Strength (f)
HOMO → LUMO 3.037 408.18 0.640
HOMO-2 → LUMO 4.009 309 0.412

Data derived from computational analysis of a related compound mdpi.com.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a fundamental technique for determining the molecular mass of a compound and elucidating its structure through the analysis of fragmentation patterns. For this compound (C7H10N2O), the exact mass can be calculated from its molecular formula.

When subjected to ionization in a mass spectrometer, the molecule will form a molecular ion (M+• or [M+H]+ depending on the ionization technique). Subsequent fragmentation of this ion provides valuable structural information. The interpretation of these fragmentation patterns relies on identifying characteristic losses of neutral fragments or the formation of stable ions. Common fragmentation pathways for amino- and hydroxy-substituted aromatic compounds can involve the loss of small molecules like water (H2O), carbon monoxide (CO), or hydrogen cyanide (HCN) unito.itnih.govresearchgate.net. The presence of methyl groups might lead to the loss of a methyl radical (•CH3) or rearrangement processes.

Tandem mass spectrometry (MS/MS) is particularly powerful for this purpose, where the molecular ion is isolated and then fragmented by collision-induced dissociation (CID) to reveal distinctive fragmentation pathways unito.itnih.govresearchgate.net. While a specific experimental mass spectrum for this compound was not found, general principles suggest that fragmentation would be directed by the functional groups, leading to cleavages within the pyridine ring and the loss of substituents.

X-ray Crystallography for Solid-State Structural Determination and Geometrical Parameters

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, yielding precise bond lengths, bond angles, and torsion angles. This technique is the gold standard for molecular structure determination.

While a crystal structure for this compound itself is not available in the reviewed literature, studies on closely related molecules offer insights into the expected geometrical parameters. For instance, the crystal structure of the 2-amino-3-hydroxypyridinium cation reveals that the cyclic bond lengths are consistent with its aromatic character nih.gov. In another related structure, the dihedral angles between the central pyridine ring and its substituents were determined to be 15.07 (3)° and 43.24 (3)° nih.gov. Such studies also detail intermolecular interactions, like hydrogen bonding, which dictate the crystal packing. For example, in the 2-amino-3-hydroxypyridinium salt, anions and cations are held together by N—H⋯O, N—H⋯N, and O—H⋯O hydrogen bonds, forming a three-dimensional network nih.gov.

Table 2: Example Crystallographic Data for a Related Pyridine Derivative

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 8.1320 (16)
b (Å) 10.497 (2)
c (Å) 10.914 (2)
α (°) 77.28 (3)
β (°) 68.36 (3)
γ (°) 84.66 (3)

Data derived from the crystallographic analysis of a related substituted pyridine nih.gov.

Computational Chemistry for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations for Optimized Geometries and Energetics

Computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are essential for modeling molecular properties. These calculations can predict optimized molecular geometries, vibrational frequencies, and thermodynamic properties nih.govnih.gov. The choice of method (e.g., B3LYP functional for DFT) and basis set (e.g., 6-311G(d,p)) is crucial for obtaining results that correlate well with experimental data researchgate.netresearchgate.net.

For pyridine derivatives, DFT and HF methods have been successfully used to calculate bond lengths and angles, which are often in good agreement with experimental values obtained from X-ray crystallography nih.govresearchgate.net. For example, a DFT study on 2-Bromo-3-hydroxy-6-Methyl Pyridine using the B3LYP/6-311G(d,p) level of theory calculated C-C, C-N, C-O, and C-H bond lengths that were consistent with experimental data researchgate.net. These calculations also provide the total energy of the optimized structure, which corresponds to the molecule's most stable conformation.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of these orbitals and the difference between them (the HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties nih.gov. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

A small HOMO-LUMO energy gap suggests that a molecule is highly polarizable, has high chemical reactivity, and is considered "soft" nih.gov. DFT calculations are commonly employed to determine the energies of these orbitals. For various pyridine derivatives, the HOMO and LUMO energy levels have been computed to understand their electronic behavior and potential for charge transfer interactions mdpi.comscirp.org. The distribution of the HOMO and LUMO electron densities across the molecule can also be visualized, indicating the regions most likely to be involved in electron donation and acceptance, respectively.

Table 3: Calculated Quantum Chemical Properties for a Pyridine Derivative (Example)

Parameter Value (eV)
E HOMO -6.646
E LUMO -1.816
Energy Gap (ΔE) 4.83

Data derived from DFT calculations on a related compound scirp.org.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Computational studies on pyridine derivatives have established that the presence and positioning of electron-donating and electron-accepting groups on the pyridine ring can significantly influence the molecule's NLO response. The amino (-NH2) and hydroxyl (-OH) groups in this compound are electron-donating, while the pyridine ring itself can act as an electron-accepting moiety. This intramolecular charge transfer (ICT) is a key mechanism for generating large NLO responses.

The primary method for theoretically predicting NLO properties is Density Functional Theory (DFT). ias.ac.in A common approach involves geometry optimization of the molecule followed by the calculation of various electronic properties. The choice of the functional and basis set is crucial for obtaining accurate predictions. For similar pyridine derivatives, the B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) has been widely used in conjunction with basis sets such as 6-31G(d) or larger ones like 6-311++G(d,p) to provide a good balance between accuracy and computational cost. ias.ac.injournaleras.com

The key parameters calculated to evaluate the NLO potential of a molecule are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The first-order hyperpolarizability (β) is particularly important as it is the molecular-level origin of the second-order NLO response. A larger value of β indicates a stronger NLO activity. nih.gov

For substituted pyridine derivatives, theoretical studies have shown a strong correlation between the molecular structure and the calculated NLO properties. For instance, in a computational study of 2-aminopyridinium p-toluenesulphonate, the DFT method with the B3LYP functional and 6-31G(d) basis set was used to calculate the static hyperpolarizability, confirming the material's NLO behavior. ias.ac.in Another study on 5-(Trifluoromethyl)pyridine-2-thiol employed both B3LYP and HSEH1PBE functionals with the 6-311+G(d,p) basis set to investigate its NLO parameters. journaleras.com The results indicated that the molecule is a promising candidate for NLO materials, with a first-order hyperpolarizability value significantly greater than that of the reference material, urea. journaleras.com

While direct theoretical data for this compound is absent in the current literature, a comparative analysis with theoretically studied, structurally similar molecules can offer a qualitative prediction of its NLO potential. The combination of amino and hydroxyl groups at the 2- and 3-positions, respectively, along with the methyl groups at the 4- and 6-positions, would likely result in a significant dipole moment and hyperpolarizability due to the induced asymmetry in the electron distribution of the pyridine ring.

The table below presents a compilation of theoretically predicted NLO properties for various substituted pyridine derivatives from the literature, calculated using DFT methods. This data serves as a reference to contextualize the potential NLO response of this compound.

Compound NameComputational MethodDipole Moment (μ) [Debye]Polarizability (α) [esu]First-Order Hyperpolarizability (β) [esu]
2-aminopyridinium p-toluenesulphonateB3LYP/6-31G(d)---
5-(Trifluoromethyl)pyridine-2-thiolB3LYP/6-311+G(d,p)-->0.3728 x 10-30
3-amino-4-(Boc-amino)pyridineB3LYP/6-31+G(d,p)---
Urea (reference)-1.671-0.3728 x 10-30

Note: The table is populated with data from various sources and is intended for comparative purposes. The exact values can vary with the computational method used.

Structure Activity Relationship Sar Studies of 2 Amino 3 Hydroxy 4,6 Dimethylpyridine Derivatives

Influence of Pyridine (B92270) Ring Substituents on Molecular Recognition and Interaction Profiles

The substituents on the pyridine ring of 2-Amino-3-hydroxy-4,6-dimethylpyridine are the primary determinants of its interaction with other molecules. The amino, hydroxyl, and dimethyl groups each play a distinct role in defining the compound's molecular recognition capabilities.

The amino (-NH₂) and hydroxyl (-OH) groups are crucial functional groups that largely dictate the molecular recognition properties of the this compound scaffold. Both groups are capable of participating in hydrogen bonding, one of the most important non-covalent interactions in biological systems. researchgate.netquora.com The hydroxyl group, consisting of an oxygen atom bonded to a hydrogen atom, is polar and can act as both a hydrogen bond donor (via the hydrogen) and a hydrogen bond acceptor (via the oxygen's lone pairs). libretexts.org Similarly, the amino group, with its nitrogen atom and hydrogens, also has polar characteristics and can serve as a hydrogen bond donor and acceptor. libretexts.org

The relative positioning of these groups at the 2 and 3 positions of the pyridine ring allows for the formation of stable chelate structures with metal ions, where the molecule can act as a bidentate ligand, binding through the amino nitrogen and the deprotonated hydroxy oxygen. researchgate.net This chelation ability is a key feature of its interaction profile. The introduction of hydroxyl groups into a molecular structure is a known strategy to increase hydrogen bonding interactions with surrounding amino acids in a protein's active site, which can enhance binding affinity. nih.gov The versatility of these groups in forming hydrogen bonds is a central aspect of the scaffold's ability to be recognized by biological targets. researchgate.net

Functional GroupPositionHydrogen Bond Donor/AcceptorRole in Molecular Interaction
Amino (-NH₂)2BothActs as a key interaction site for hydrogen bonding and chelation. libretexts.orgresearchgate.net
Hydroxyl (-OH)3BothServes as a primary point for hydrogen bonding and coordinates with metal ions upon deprotonation. libretexts.orgresearchgate.net

The two methyl (-CH₃) groups at positions 4 and 6 of the pyridine ring significantly influence the molecule's steric and electronic properties. Sterically, these alkyl groups add bulk to the scaffold. This size and shape can be critical for how the molecule fits into a binding pocket. In some cases, the introduction of methyl groups can cause a steric clash with the target, weakening the binding affinity. tandfonline.comnih.gov Conversely, this steric hindrance can also be advantageous, potentially improving selectivity by preventing the molecule from binding to off-targets.

Electronically, alkyl groups are known to be weakly electron-donating. This property can alter the electron density distribution within the pyridine ring, which may influence its reactivity and the strength of its intermolecular interactions. beilstein-journals.org The electronic nature of substituents on a pyridine ring—whether they are electron-donating or electron-withdrawing—has been shown to greatly affect the chemical and photophysical properties of the resulting compounds. beilstein-journals.org A comprehensive understanding of these steric and electronic effects is essential for predicting and modifying the activity of this compound derivatives. chemrxiv.org

Rational Design of Modified Pyridine Scaffolds for Specific Chemical Interactions

Rational drug design involves modifying a lead compound's structure to improve its interaction with a specific target, thereby enhancing its desired activity and reducing side effects. The this compound scaffold serves as a valuable starting point, or privileged platform, for such design strategies. nih.govmdpi.com By systematically altering the substituents on the pyridine ring, researchers can fine-tune the molecule's properties.

Design strategies may include:

Modifying Alkyl Groups: Replacing the methyl groups at the 4 and 6 positions with larger or smaller alkyl groups to optimize steric fit within a target's binding site.

Altering Functional Groups: Bioisosteric replacement of the amino or hydroxyl groups to modulate hydrogen bonding capacity or introduce new interactions.

Adding Substituents: Introducing new functional groups at the unoccupied 5-position of the pyridine ring to create additional points of contact with a target, potentially increasing binding affinity and selectivity.

These rational modifications aim to create new derivatives with tailored chemical interactions for a specific application, leveraging the foundational properties of the parent scaffold. researchgate.net

Computational Approaches in SAR Investigations

Computational chemistry provides powerful tools for investigating SAR, allowing researchers to model and predict molecular interactions before undertaking costly and time-consuming synthesis.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. mdpi.com This method is used to understand the binding interactions between derivatives of this compound and their potential biological targets. tandfonline.comnih.gov Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. researchgate.net

For example, a docking study might analyze a series of derivatives to understand how different substituents affect the binding mode and affinity. The results can explain observed SAR trends; for instance, why a particular derivative shows higher activity than another. nih.gov This information is invaluable for the rational design of new compounds with improved binding characteristics. mdpi.com

Compound SeriesTargetKey Findings from DockingReference
Dimethylpyridine DerivativesCyclooxygenases (COX-1/COX-2)Identified binding interactions in the active site, helping to explain inhibitory activity. mdpi.com
Aminotrimethylpyridinol DerivativesFibroblast Growth Factor Receptor 4 (FGFR4)Explained how methyl groups can cause steric clashes, weakening binding affinity. tandfonline.comnih.gov
2-amino-3-cyano-pyridine DerivativesIKK-βElucidated interactions between compounds and active site amino acids to identify potent inhibitors. researchgate.netfigshare.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure (e.g., steric, electronic, or hydrophobic properties) to its activity. mdpi.comnih.gov

Once a reliable QSAR model is developed and validated, it can be used to predict the activity of new, yet-to-be-synthesized derivatives. figshare.com This predictive capability helps prioritize which compounds to synthesize and test, making the discovery process more efficient. mdpi.com For this compound derivatives, a QSAR study could identify the key structural features that are most important for a specific activity, providing a roadmap for designing more potent compounds. nih.gov The development of 3D-QSAR models, such as CoMFA and CoMSIA, can further provide a three-dimensional visualization of where steric bulk, positive or negative charges, and hydrophobic groups would be favorable or unfavorable for activity. mdpi.com

Coordination Chemistry and Metal Complexation with 2 Amino 3 Hydroxy 4,6 Dimethylpyridine Ligands

Synthesis and Design of 2-Amino-3-hydroxy-4,6-dimethylpyridine-based Ligands

The synthesis of functionalized pyridines like this compound can be approached through multi-step organic synthesis. While specific literature on the direct synthesis of this exact molecule is scarce, general methods for analogous compounds provide a clear blueprint.

A plausible synthetic route could start from a readily available dimethylpyridine precursor. The introduction of a hydroxyl group and an amino group at the 2 and 3 positions, respectively, requires regioselective functionalization. For instance, the synthesis of the related compound 2-amino-3-hydroxypyridine (B21099) can be achieved through methods like the Chichibabin reaction on 3-hydroxypyridine (B118123) to introduce an amino group. Another patented method involves the ring-opening of furfural (B47365) followed by reaction with an ammonium (B1175870) sulfamate (B1201201) solution and subsequent hydrolysis to yield 2-amino-3-hydroxypyridine. google.compatsnap.com

For the target molecule, a strategy might involve starting with 4,6-dimethyl-3-hydroxypyridine (B1611015) and then introducing the amino group at the 2-position. Alternatively, a route starting from 2-amino-4,6-dimethylpyridine (B145770) is also conceivable, followed by the introduction of a hydroxyl group at the 3-position. The synthesis of 2-amino-4,6-dimethylpyridine itself has been described, involving the reaction of 3-aminocrotonitrile with acetic acid, followed by decyanation using concentrated sulfuric acid. google.com

The design of ligands based on this scaffold is driven by its potential to act as a bidentate chelating agent. The amino (-NH2) and hydroxyl (-OH) groups are positioned ortho to each other, creating an ideal pocket for coordinating with a metal ion. Upon deprotonation, the hydroxyl group becomes a negatively charged oxygen donor, which, along with the neutral nitrogen donor of the amino group, can form a stable five-membered chelate ring with a metal center. researchgate.net The methyl groups at positions 4 and 6 provide steric bulk and influence the electronic properties of the pyridine (B92270) ring, which can in turn affect the stability and reactivity of the resulting metal complexes. acs.org

Characterization of Metal Complexes (e.g., with Ni(II), Co(II), Cu(II), Cr(III))

Once synthesized, this compound can act as a ligand to form coordination complexes with various transition metals. While direct studies on this specific ligand are limited, extensive research on the closely related 2-amino-3-hydroxypyridine and other substituted aminopyridines provides significant insight into the expected coordination behavior and characterization of its metal complexes. researchgate.netnih.gov

Complexes of 2-amino-3-hydroxypyridine (ahp) have been prepared with metals such as Co(II) and Cu(II). researchgate.net In these complexes, the ligand typically acts as a bidentate chelate, binding through the deprotonated hydroxyl oxygen and the amino nitrogen. researchgate.net This coordination mode is confirmed through various spectroscopic and analytical techniques.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for O-H and N-H stretching are observed. Upon complexation and deprotonation of the hydroxyl group, the O-H stretching band disappears, and shifts in the N-H stretching and bending vibrations occur, indicating the involvement of both groups in coordination. New bands at lower frequencies can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. For instance, the d-d transitions observed for Co(II), Ni(II), and Cu(II) complexes can help distinguish between octahedral, tetrahedral, or square planar geometries.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is useful for confirming the structure of the ligand and its complexes in solution. The disappearance of the hydroxyl proton signal upon complexation confirms deprotonation and coordination. researchgate.net

Magnetic Susceptibility: Measuring the magnetic moment of the complexes helps determine the number of unpaired electrons on the metal ion, which further elucidates its oxidation state and coordination environment.

Based on studies of analogous compounds, the following table summarizes expected properties for hypothetical complexes of this compound (ahdmp).

Complex FormulaMetal IonProposed GeometryMagnetic Moment (µeff, B.M.)Key Spectral Features
[Ni(ahdmp)₂(H₂O)₂]Ni(II)Octahedral~2.8 - 3.4d-d transitions in visible spectrum characteristic of octahedral Ni(II).
[Co(ahdmp)₂]Co(II)Tetrahedral~4.3 - 5.2Visible spectrum showing transitions typical for tetrahedral Co(II).
[Cu(ahdmp)₂]Cu(II)Square Planar~1.7 - 2.2Broad d-d transition band in the visible region.
[Cr(ahdmp)₃]Cr(III)Octahedral~3.8Multiple spin-allowed d-d transitions in the visible spectrum.

Role of Pyridine Derivatives as Ligands in Organometallic Catalysis

Pyridine and its derivatives are among the most versatile ligands in organometallic chemistry and homogeneous catalysis. researchgate.net The electronic properties of the pyridine ring can be easily tuned by introducing electron-donating or electron-withdrawing substituents, which in turn modifies the catalytic activity of the corresponding metal complex. acs.org The nitrogen atom's lone pair of electrons allows pyridine to act as a strong sigma-donor (Lewis base), stabilizing metal centers in various oxidation states. wikipedia.org

Organometallic complexes containing pyridine-based ligands have been successfully employed as catalysts in a wide range of chemical transformations:

Cross-Coupling Reactions: Palladium(II) complexes with substituted pyridine ligands have demonstrated high efficiency as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental for carbon-carbon bond formation in organic synthesis. acs.org

Hydrogenation: Transition metal complexes with pyridine ligands, such as Crabtree's catalyst ([Ir(COD)(py)(PCy₃)]PF₆), are effective for the hydrogenation of various substrates. wikipedia.org

Polymerization: Titanium- and vanadium-pyridine complexes can serve as catalysts for the polymerization of olefins and alkynes.

Carbonylation: Pd(II) complexes with pyridine derivatives are known to catalyze reactions like the carbonylation of nitro compounds. acs.org

The this compound ligand, by forming stable chelate complexes, can enhance the stability and performance of metal catalysts. The specific electronic and steric profile imparted by the amino, hydroxyl, and methyl substituents can be leveraged to fine-tune catalytic selectivity and activity for specific applications. The bidentate nature of the ligand can help prevent catalyst deactivation and improve turnover numbers in catalytic cycles.

Advanced Applications of 2 Amino 3 Hydroxy 4,6 Dimethylpyridine in Chemical Science

Role as Chemical Intermediates in Complex Organic Synthesis

2-Amino-3-hydroxy-4,6-dimethylpyridine serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. The strategic positioning of the amino and hydroxyl groups allows for a range of chemical transformations, making it a valuable precursor for creating more complex molecular architectures.

While specific, publicly documented total syntheses commencing from this compound are not extensively detailed, the broader class of aminopyridine and aminopyrimidine derivatives are well-established as key intermediates. For instance, related aminopyrimidinol derivatives have been successfully utilized in the design and synthesis of selective fibroblast growth factor receptor 4 (FGFR4) inhibitors, which are under investigation for their potential in treating hepatocellular carcinoma nih.govresearchgate.net. This highlights the potential of the 2-amino-3-hydroxypyridine (B21099) core in the development of targeted kinase inhibitors. The synthesis of such complex molecules often involves the strategic modification of the foundational aminopyridine structure to achieve desired biological activity and pharmacokinetic properties.

The general synthetic utility of aminopyridines is further demonstrated by their use in the construction of fused heterocyclic systems. For example, 2-amino-3-hydroxypyridine can be prepared from 2-hydroxy-3-nitropyridine through catalytic hydrogenation chemicalbook.com. This straightforward synthesis provides access to a versatile building block for further elaboration.

Table 1: Examples of Reactions Utilizing Aminopyridine Scaffolds

ReactantReagent(s)Product TypePotential ApplicationReference
2-hydroxy-3-nitropyridine10% Pd/C, H₂2-Amino-3-hydroxypyridineIntermediate chemicalbook.com
Aminopyrimidinol derivativeAcryloyl chloride derivativesFGFR4 inhibitorsAnticancer agents nih.govresearchgate.net

Integration into Functional Materials Science

The multifaceted chemical nature of this compound makes it a promising candidate for incorporation into functional materials. The presence of both hydrogen-bond donors (amino and hydroxyl groups) and a hydrogen-bond acceptor (pyridine nitrogen) facilitates its involvement in supramolecular assembly and the construction of coordination polymers and metal-organic frameworks (MOFs).

Although direct examples of this compound in functional materials are not yet widely reported, studies on analogous compounds underscore its potential. For instance, the related compound 2-amino-3-methylpyridine has been shown to form coordination polymers with silver(I) ions chemicalbook.com. In these structures, the pyridine (B92270) nitrogen and the amino group coordinate to the metal centers, creating extended networks. This suggests that this compound could similarly act as a versatile ligand, with the hydroxyl group potentially participating in further hydrogen bonding to direct the final architecture of the material.

Furthermore, 2-amino-3-hydroxypyridine has been used to form complexes with various transition metals researchgate.net. These complexes have been investigated for applications such as corrosion inhibition on metal surfaces, indicating the ability of this class of molecules to interact strongly with and modify the properties of materials researchgate.netsigmaaldrich.com. The integration of such molecules into polymers or onto surfaces could lead to the development of new functional coatings and materials with tailored properties.

Table 2: Potential Functional Material Applications Based on Analogous Compounds

CompoundMetal IonMaterial TypePotential Application
2-amino-3-methylpyridineAg(I)Coordination PolymerCatalysis, Sensing
2-amino-3-hydroxypyridineVarious transition metalsMetal ComplexCorrosion Inhibition

Use as Probes in Mechanistic Chemical Studies (e.g., Characterization of Brønsted Acid Sites)

The basicity of the pyridine nitrogen in this compound, coupled with its distinct spectroscopic signatures, suggests its potential application as a probe molecule for investigating reaction mechanisms and characterizing catalytic sites. Specifically, it could be employed to study Brønsted acid sites on the surface of solid acid catalysts like zeolites.

Pyridine and its derivatives are widely used as probe molecules in techniques such as infrared (IR) and Raman spectroscopy to characterize the acidity of solid catalysts nih.gov. When pyridine adsorbs onto a Brønsted acid site, it becomes protonated, forming a pyridinium (B92312) ion. This results in characteristic vibrational bands that can be distinguished from those of pyridine adsorbed on Lewis acid sites or physically adsorbed pyridine. The shifts in the vibrational frequencies can provide information about the strength and nature of the acid sites nih.gov.

Table 3: Spectroscopic Techniques for Characterizing Acid Sites with Pyridine Probes

Spectroscopic TechniqueInformation Obtained
Infrared (IR) SpectroscopyDifferentiation between Brønsted and Lewis acid sites, assessment of acid strength.
Raman SpectroscopyComplements IR spectroscopy, particularly useful for studying catalysts in aqueous environments.
Solid-State NMR SpectroscopyProvides detailed information about the local environment of the probe molecule and the catalyst framework.

Future Perspectives and Emerging Research Avenues for 2 Amino 3 Hydroxy 4,6 Dimethylpyridine

Development of Novel Green and Sustainable Synthesis Routes

Current synthetic methods for aminopyridine derivatives often rely on traditional approaches that may involve harsh conditions or environmentally persistent reagents. Future research will likely focus on developing greener and more sustainable synthetic protocols for 2-Amino-3-hydroxy-4,6-dimethylpyridine. This involves exploring methodologies that align with the principles of green chemistry, such as using eco-friendly solvents, reducing energy consumption, and minimizing waste generation.

One promising approach is the use of multicomponent reactions in aqueous media. For instance, an advanced version of the Guareschi-Thorpe reaction has been successfully employed for the synthesis of hydroxy-cyanopyridines using ammonium (B1175870) carbonate in water, which acts as both the nitrogen source and the reaction promoter. rsc.orgx-mol.netresearchgate.net This user-friendly and eco-friendly method often results in the precipitation of the product, simplifying the work-up procedure. rsc.orgx-mol.netresearchgate.net Adapting such one-pot, multicomponent strategies could provide an efficient and sustainable route to this compound.

Furthermore, the exploration of heterogeneous catalysis could enhance the sustainability of its synthesis. numberanalytics.com Catalysts based on recyclable materials, such as superparamagnetic nanocatalysts, have been used for the synthesis of other 2-amino-3-cyanopyridine (B104079) derivatives under solvent-free conditions, offering advantages like easy separation and high stability. orgchemres.org

Potential Green Synthesis Strategies

Strategy Key Features Potential Advantages for Synthesis
Multicomponent Reactions One-pot synthesis combining three or more reactants. Increased efficiency, reduced waste, simplified procedures.
Aqueous Media Using water as a solvent. Non-toxic, inexpensive, environmentally benign. rsc.orgx-mol.netresearchgate.net
Heterogeneous Catalysis Catalyst is in a different phase from reactants. Ease of separation, catalyst recyclability, enhanced stability. numberanalytics.com

| Microwave/Ultrasound | Using alternative energy sources to drive reactions. | Shorter reaction times, potentially higher yields, improved energy efficiency. nih.gov |

Exploration of Undiscovered Reactivity Patterns and Selectivities

The reactivity of the this compound scaffold is largely unexplored. The presence of multiple functional groups—an amino group, a hydroxyl group, and the pyridine (B92270) nitrogen—suggests a rich and complex chemical reactivity awaiting investigation. Future research should aim to systematically explore the reactivity of these sites to uncover novel transformations and selective reactions.

The 2-amino-3-cyanopyridine scaffold, a related structure, is known for its high reactivity and utility in synthesizing a variety of heterocyclic systems and pharmaceutical intermediates. nih.gov Similarly, the amino and hydroxyl groups on the this compound ring could be leveraged for diverse chemical modifications. For example, the amino group could undergo diazotization followed by substitution to introduce a range of other functionalities. The hydroxyl group could be a handle for etherification or esterification, allowing for the synthesis of a library of new derivatives.

Investigating the selectivity of these reactions will be crucial. For instance, studies could determine whether certain reagents react preferentially with the amino group versus the hydroxyl group, or if the pyridine nitrogen can be selectively alkylated or oxidized. Understanding the structure-activity relationship (SAR) by synthesizing and testing various derivatives could reveal how modifications at different positions affect the compound's properties and potential applications, similar to studies conducted on other complex aminopyridine derivatives used as inhibitors for specific biological targets. nih.govtandfonline.com

Integration with Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To fully understand and optimize the synthesis and subsequent reactions of this compound, the integration of advanced in-situ spectroscopic techniques is essential. These methods allow for real-time monitoring of reaction kinetics, intermediate formation, and product yield without the need for sampling and offline analysis.

Techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can provide valuable information about the changes in functional groups throughout a reaction. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with flow-through cells, can offer detailed structural information on reactants, intermediates, and products as the reaction progresses.

For example, spectroscopic studies have been crucial in elucidating the structures of newly synthesized complex pyridine derivatives, confirming the presence of key functional groups through characteristic signals in IR and NMR spectra. nih.govmdpi.com Applying these techniques in an in-situ manner would provide a deeper mechanistic understanding. This real-time data is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities, ultimately leading to more efficient and controlled chemical processes.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-amino-3-hydroxy-4,6-dimethylpyridine, and how do substituents influence spectral interpretation?

  • Methodological Answer : Use FTIR to identify hydrogen bonding (e.g., O–H and N–H stretches) and ¹H/¹³C NMR to resolve substituent positions. The hydroxyl group at position 3 and amino group at position 2 introduce distinct shifts: the hydroxyl proton may appear downfield (~10–12 ppm) due to hydrogen bonding, while amino protons typically resonate at ~5–6 ppm. Methyl groups at positions 4 and 6 cause splitting patterns in NMR due to coupling with adjacent protons. Compare data with NIST reference spectra for similar pyridine derivatives to validate assignments .

Q. What synthetic strategies are effective for introducing amino and hydroxyl groups on dimethylpyridine scaffolds?

  • Methodological Answer :

  • Halogenation followed by nucleophilic substitution : Brominate the pyridine ring (e.g., using PBr₃ or NBS) at reactive positions, then replace halogens with –NH₂ or –OH via SNAr reactions under basic conditions .
  • Cross-coupling : Use Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups post-functionalization. For example, 3,5-dibromo intermediates (prepared via bromination) can undergo coupling with boronic acids to install hydroxyl or amino groups .

Advanced Research Questions

Q. How can DFT calculations predict hydrogen bonding and charge transfer in complexes involving this compound?

  • Methodological Answer : Optimize molecular geometries using B3LYP/6-311G(d,p) basis sets in gas and solvent phases (e.g., chloroform, methanol). Calculate Mulliken charges to identify electron-rich/depleted regions. The hydroxyl group acts as a proton donor, while the amino group participates in charge transfer. Compare theoretical IR/NMR spectra with experimental data to validate interactions. Solvent polarity significantly impacts stabilization energies .

Q. How can researchers address discrepancies between experimental and computational data in hydrogen-bonded complex analysis?

  • Methodological Answer :

  • Systematic error checks : Verify solvent effects in DFT calculations (e.g., PCM models) and ensure basis sets account for dispersion forces.
  • Experimental validation : Use X-ray crystallography (if crystals are obtainable) to resolve bond lengths/angles. For spectral mismatches, re-examine peak assignments (e.g., overlapping signals in NMR) or consider alternative hydrogen-bonding motifs .

Q. What strategies enhance the dissolution of poorly water-soluble derivatives via ternary cocrystal engineering?

  • Methodological Answer : Co-crystallize with ditopic hydrogen donors (e.g., 3-hydroxybenzoic acid) and complementary acceptors (e.g., acridine). The hydroxyl and amino groups on the pyridine scaffold form robust hydrogen bonds with coformers, improving solubility. Screen solvents (e.g., ethanol/water mixtures) and use slurry crystallization to optimize ternary cocrystal stoichiometry .

Q. What challenges arise in optimizing cross-coupling reactions for halogenated intermediates of this compound?

  • Methodological Answer :

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) may deactivate due to coordination with amino/hydroxyl groups. Use Buchwald-Hartwig conditions for amination.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may compete for hydrogen bonding. Pre-functionalize protecting groups (e.g., silyl ethers for –OH) to mitigate side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.